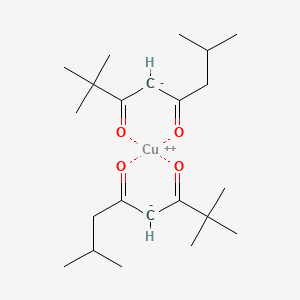
Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O')-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- is a coordination compound with the molecular formula C22H38CuO4 and a molecular weight of 430.64 g/mol . This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- typically involves the reaction of copper salts with 2,2,7-trimethyl-3,5-octanedione under controlled conditions . The reaction is usually carried out in an organic solvent, and the product is purified through recrystallization or other separation techniques. Industrial production methods may involve large-scale chemical reactors and continuous processing to ensure high yield and purity.
Analyse Chemischer Reaktionen
Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of copper oxides.
Reduction: It can be reduced to lower oxidation states of copper using suitable reducing agents.
Substitution: The ligand exchange reactions can occur, where the 2,2,7-trimethyl-3,5-octanedionato ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Wirkmechanismus
The mechanism of action of Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The copper center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- can be compared with other copper coordination compounds such as:
Copper, bis(acetylacetonato-O,O’)-: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Copper, bis(2,4-pentanedionato-O,O’)-: Another similar compound with distinct chemical properties and uses.
Copper, bis(2,2,6,6-tetramethyl-3,5-heptanedionato-O,O’)-: Known for its use in chemical vapor deposition processes. The uniqueness of Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- lies in its specific ligand structure, which imparts unique reactivity and stability characteristics.
Eigenschaften
Molekularformel |
C22H38CuO4 |
|---|---|
Molekulargewicht |
430.1 g/mol |
IUPAC-Name |
copper;2,2,7-trimethyloctane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Cu/c2*1-8(2)6-9(12)7-10(13)11(3,4)5;/h2*7-8H,6H2,1-5H3;/q2*-1;+2 |
InChI-Schlüssel |
CCBUYMBDISAXAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


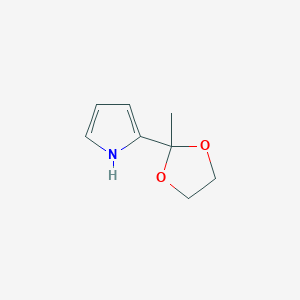
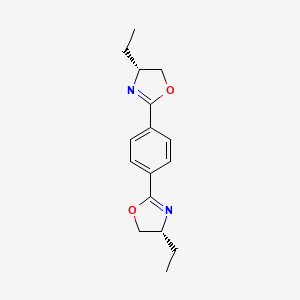
![2,7-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12869511.png)
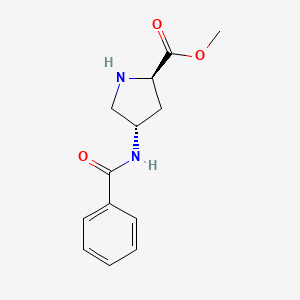
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
![1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
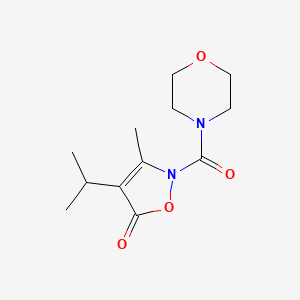
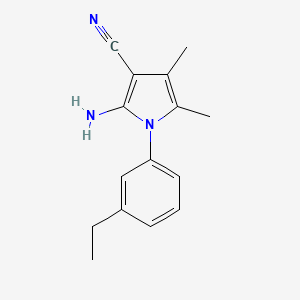
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)
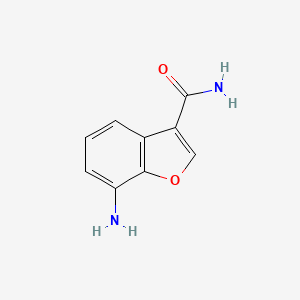
![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)
